
An In-depth Technical Guide to 1-Bromo-3-
fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-6-fluorotoluene

Cat. No.: B073676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3-fluoro-2-methylbenzene,

a key halogenated aromatic hydrocarbon intermediate. The document details its chemical and

physical properties, spectroscopic characteristics, synthesis protocols, and significant

applications in modern organic synthesis, particularly within the pharmaceutical and

agrochemical industries.

Compound Identification and Properties
1-Bromo-3-fluoro-2-methylbenzene, also commonly known by its synonym 2-bromo-6-
fluorotoluene, is a versatile chemical building block.[1][2] Its unique substitution pattern,

featuring bromine, fluorine, and methyl groups on a benzene ring, offers a strategic

combination of reactivity and physicochemical modulation valuable in the synthesis of complex

target molecules.

Chemical Structure and IUPAC Name
The confirmed IUPAC name for this compound is 1-bromo-3-fluoro-2-methylbenzene.[3]

Structure:
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Physicochemical Data
The key quantitative data for 1-bromo-3-fluoro-2-methylbenzene are summarized in the table

below for easy reference.

Property Value Reference

CAS Number 1422-54-4 [3][4]

Molecular Formula C₇H₆BrF [2][4]

Molecular Weight 189.02 g/mol [2][3]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 180 °C [2]

Density 1.53 g/mL [2]

Solubility

Immiscible with water; soluble

in ethanol, ether,

dichloromethane

[1]

XLogP3-AA 3.1 [3]

Refractive Index (n20D) 1.53 [2]

Spectroscopic Analysis
While specific, experimentally-derived spectra for 1-bromo-3-fluoro-2-methylbenzene are not

readily available in public databases, its spectroscopic characteristics can be predicted based
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on its structure and the known effects of its substituents.

¹H NMR Spectroscopy: The spectrum is expected to show two distinct regions. A singlet

corresponding to the three protons of the methyl group (CH₃) would likely appear in the

upfield region (δ 2.0-2.5 ppm). The aromatic region (δ 6.8-7.5 ppm) would display complex

multiplets corresponding to the three protons on the benzene ring. The coupling patterns

would be influenced by both proton-proton and proton-fluorine interactions.

¹³C NMR Spectroscopy: Due to the lack of symmetry, seven distinct signals are expected.

The signal for the methyl carbon would be found upfield (around 15-25 ppm). The seven

aromatic carbons would appear in the typical downfield region (δ 110-165 ppm), with their

chemical shifts significantly influenced by the attached substituents. The carbon attached to

fluorine would show a large coupling constant (¹J-CF).

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands

for aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C stretching (around

1450-1600 cm⁻¹), and C-H bending vibrations. Key absorptions corresponding to the C-F

bond (typically in the 1000-1300 cm⁻¹ region) and the C-Br bond (in the fingerprint region,

500-650 cm⁻¹) would also be present.

Mass Spectrometry (Electron Ionization): The mass spectrum would exhibit a prominent

molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in

approximately a 1:1 ratio) would result in two molecular ion peaks at m/z 188 and 190.

Common fragmentation patterns would involve the loss of the bromine atom and the methyl

group.

Synthesis of 1-Bromo-3-fluoro-2-methylbenzene
A common and effective method for the synthesis of 1-bromo-3-fluoro-2-methylbenzene is the

Sandmeyer reaction, starting from the commercially available 3-fluoro-2-methylaniline.[1] This

multi-step process involves the formation of a diazonium salt intermediate, which is

subsequently converted to the desired bromo-substituted product.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
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Materials:

3-fluoro-2-methylaniline

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Ice

Water

Organic solvent (e.g., diethyl ether or dichloromethane)

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

Diazotization:

Dissolve 3-fluoro-2-methylaniline in an aqueous solution of HCl or HBr in a flask cooled in

an ice bath to 0-5 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the

aniline solution while maintaining the temperature below 5 °C. Stir vigorously.

Continue stirring for 15-30 minutes after the addition is complete. The formation of the

diazonium salt can be confirmed with starch-iodide paper (detects excess nitrous acid).

Sandmeyer Reaction:

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous

evolution of nitrogen gas will occur.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., on a steam bath) for 30-60 minutes to ensure the reaction goes to

completion.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

like diethyl ether or dichloromethane.

Combine the organic extracts and wash them with water, followed by a dilute sodium

hydroxide solution to remove any acidic impurities, and finally with brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

Filter off the drying agent and remove the solvent by rotary evaporation.

The crude product can be purified by vacuum distillation to yield pure 1-bromo-3-fluoro-2-

methylbenzene.

Synthesis Workflow Diagram
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Figure 1: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene via Sandmeyer Reaction
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Figure 1: Synthesis of 1-Bromo-3-fluoro-2-methylbenzene via Sandmeyer Reaction
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Reactivity and Applications in Drug Development
The synthetic utility of 1-bromo-3-fluoro-2-methylbenzene lies in the distinct reactivity of its

substituents. The bromine atom serves as an excellent leaving group for palladium-catalyzed

cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom

bonds. The fluorine atom can modulate the electronic properties of the ring and enhance the

metabolic stability and binding affinity of the final molecule, a highly desirable feature in drug

design.[1]

Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki and Heck cross-coupling reactions, which are

fundamental tools for constructing the complex molecular scaffolds found in many active

pharmaceutical ingredients (APIs).[1]

The Suzuki reaction couples an organohalide with an organoboron compound. 1-Bromo-3-

fluoro-2-methylbenzene can be reacted with various aryl or vinyl boronic acids or esters to form

biaryl or aryl-vinyl structures.

General Experimental Protocol for Suzuki Coupling:

To a reaction vessel, add 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv), the boronic acid or

ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g.,

K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane,

toluene, or DMF) and water.

Heat the reaction mixture, usually between 80-110 °C, and monitor its progress by TLC or

GC-MS.

Upon completion, cool the mixture, dilute it with water, and extract the product with an

organic solvent.

Purify the product using column chromatography.
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Figure 2: General Catalytic Cycle of the Suzuki Coupling
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Figure 3: General Catalytic Cycle of the Heck Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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